Central AChE Inhibition: In Vivo Brain Activity Compared to Norpyridostigmine and Physostigmine
In a direct head-to-head comparative study, norneostigmine achieved a 50% inhibition of mouse brain acetylcholinesterase at 10 minutes post‑administration, whereas norpyridostigmine reached 72% and physostigmine 73% under identical conditions [1]. This demonstrates that norneostigmine provides a distinct, intermediate level of central AChE suppression, which may be therapeutically relevant for avoiding the excessive cholinergic stimulation seen with more potent inhibitors.
| Evidence Dimension | In vivo mouse brain AChE inhibition |
|---|---|
| Target Compound Data | 50% inhibition at 10 min |
| Comparator Or Baseline | Norpyridostigmine: 72%; Physostigmine: 73% |
| Quantified Difference | 22–23 percentage points lower inhibition than norpyridostigmine and physostigmine |
| Conditions | In vivo mouse model, brain AChE activity measured 10 min after intraperitoneal administration |
Why This Matters
This quantitative difference defines a unique central inhibition window, guiding dose selection for CNS studies and differentiating norneostigmine from more potent alternatives.
- [1] Arnal F, et al. Studies on new, centrally active and reversible acetylcholinesterase inhibitors. Neurochem Res. 1990;15(6):587-591. View Source
